7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
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Overview
Description
7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a bromine atom, a tetrahydropyran ring, and a benzoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzoquinone derivative, while reduction could produce a tetrahydrobenzoimidazole compound .
Scientific Research Applications
7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the tetrahydropyran ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- 4-Bromo-2-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
- 2-(2-Bromoethoxy)tetrahydro-2H-pyran
- 4-Bromotetrahydropyran
Comparison: Compared to these similar compounds, 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is unique due to its benzoimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H13BrN2O |
---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
4-bromo-2-(oxan-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H13BrN2O/c13-9-2-1-3-10-11(9)15-12(14-10)8-4-6-16-7-5-8/h1-3,8H,4-7H2,(H,14,15) |
InChI Key |
LLCUTVJVPYBYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC3=C(N2)C=CC=C3Br |
Origin of Product |
United States |
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